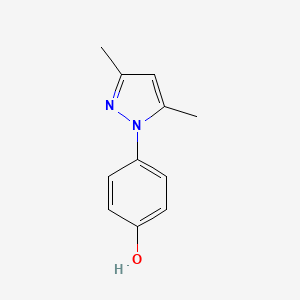

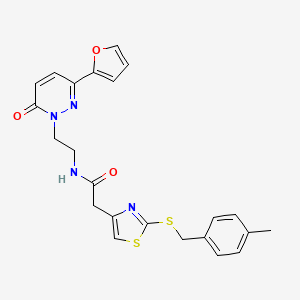

![molecular formula C16H17N3O2S B2494363 ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-29-1](/img/structure/B2494363.png)

ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate and related compounds involves several steps, including condensation and cyclization reactions. For instance, the synthesis of related pyrrole derivatives has been achieved through reactions involving ethyl 3-oxo-3-phenylpropanoate and 4-bromophenyl-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate, followed by cyclization to thieno[2,3-b]pyridines (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively studied through spectroscopic methods and theoretical calculations. Detailed analyses include NMR, UV-Vis, FT-IR spectroscopy, and density functional theory (DFT) calculations, revealing insights into the molecular geometry, electronic transitions, and vibrational modes. For example, studies on similar pyrrole derivatives have provided a comprehensive understanding of their molecular structure and multiple interactions within the molecule, supported by experimental and quantum chemical approaches (Singh, Baboo, Rawat, & Gupta, 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of diverse heterocyclic compounds. Reactions with dinucleophiles, for instance, have been employed to synthesize pyrazolecarboxylates and pyrazolothienopyridine derivatives, highlighting the compound's versatility in organic synthesis (Hanzlowsky, Jelencic, Rečnik, Svete, Golobič, & Stanovnik, 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from its molecular structure and intermolecular interactions. Studies on related compounds have shown that properties like dimer formation through hydrogen bonding significantly influence their physical behavior (Singh, Baboo, Rawat, & Gupta, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilicity, and potential for forming hydrogen bonds, are crucial for understanding the compound's behavior in various chemical environments. Theoretical analyses using DFT and AIM (Atoms in Molecules) theory have provided valuable insights into the charge distribution, reactive sites, and interaction energies, guiding the synthesis of novel derivatives and their applications in organic synthesis (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Related Compounds

Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is related to the chemical family of compounds containing pyrrole units. In the field of coordination chemistry, compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been extensively reviewed for their chemical properties and applications. These reviews encompass the synthesis procedures, properties of the organic compounds, and their protonated/deprotonated forms. Furthermore, they cover the complexes formed by these ligands and their notable properties, such as spectroscopic features, structural attributes, magnetic properties, and their biological and electrochemical activities. Such detailed analyses can identify areas that may suggest more points of potential interest, and highlight the promising investigation of, at present, unknown analogues, which could include this compound (Boča, Jameson, & Linert, 2011).

Self-Assembly and Supramolecular Chemistry

In the realm of supramolecular chemistry, calix[4]pyrroles, which are structurally and functionally related to pyrrole units, are used extensively due to their simplicity in synthesis. These units are pivotal in the self-assembly of supramolecular capsules, offering a range of interactions and complexation properties. The literature discusses various approaches for utilizing calix[4]pyrrole derivatives in the assembly of molecular capsules, including the formation of capsular aggregates through rim-to-rim interactions, the formation of dimeric templated capsules, and the creation of capsules with polar functionalized interiors that closely resemble their calix[4]arene counterparts. Additionally, the modification of the pyrrole units into other derivatives yields capsules with unique properties in guest binding. These studies provide insight into the potential applications of pyrrole-containing compounds in developing new materials with specific encapsulation and molecular recognition capabilities (Ballester, 2011).

Synthesis and Catalysis

The compound is also potentially related to the synthesis of pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries due to their broader applications and bioavailability. Literature on the synthesis pathways employed for developing substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) derivatives and pyrano[2,3-d]pyrimidindione (2-thiones) derivatives highlights the use of various catalysts. These include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. Such comprehensive reviews focusing on the application of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds may provide significant insights into the synthetic applications of this compound and related compounds (Parmar, Vala, & Patel, 2023).

Eigenschaften

IUPAC Name |

ethyl 4-(dimethylamino)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-4-21-16(20)14-13(19-9-5-6-10-19)12-11(18(2)3)7-8-17-15(12)22-14/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKVETRARVULPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

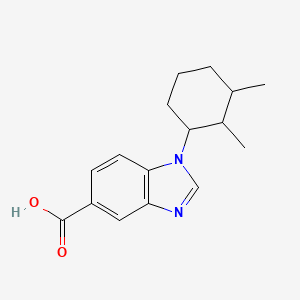

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

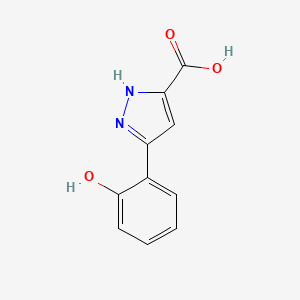

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)

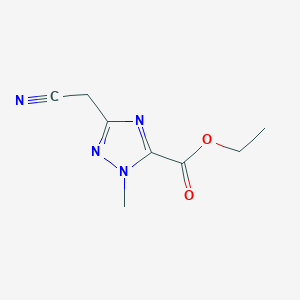

![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)